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Compound of Interest

Compound Name: Tris(4-bromophenyl)amine

Cat. No.: B153671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Tris(4-
bromophenyl)amine, with a focus on its Nuclear Magnetic Resonance (NMR) data. Detailed

experimental protocols for its synthesis and spectroscopic analysis are presented to facilitate

its application in research and development.

Core Data: NMR Spectroscopic Analysis
The structural elucidation of Tris(4-bromophenyl)amine is routinely achieved using ¹H and ¹³C

NMR spectroscopy. The following tables summarize the key quantitative NMR data obtained in

deuterated chloroform (CDCl₃), a common solvent for this analysis.

Table 1: ¹H NMR Spectral Data of Tris(4-
bromophenyl)amine in CDCl₃

Signal
Chemical
Shift (ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

A 7.32 - 7.37 Doublet 8.84 6H
Ar-H (ortho to

N)

B 6.90 - 6.94 Doublet 8.84 6H
Ar-H (meta to

N)
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Note: The chemical shifts and coupling constants are approximate and can vary slightly

depending on the spectrometer frequency and sample concentration.[1]

Table 2: ¹³C NMR Spectral Data of Tris(4-
bromophenyl)amine in CDCl₃

Carbon Chemical Shift (ppm)

C-N 145.9

C-Br 117.0

C-H (ortho to N) 132.8

C-H (meta to N) 125.5

Note: The assignments are based on the expected electronic environment of the carbon atoms

in the molecule.

Experimental Protocols
Synthesis of Tris(4-bromophenyl)amine via Bromination
of Triphenylamine
A standard method for the synthesis of Tris(4-bromophenyl)amine involves the electrophilic

bromination of triphenylamine.[2]

Materials:

Triphenylamine (1.0 eq)

Bromine (3.0 - 3.3 eq)

Chloroform (anhydrous)

Ethanol

Water

Procedure:
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Dissolve triphenylamine in anhydrous chloroform in a round-bottom flask equipped with a

magnetic stirrer and an addition funnel.

Cool the solution to 0 °C using an ice bath.

Slowly add a solution of bromine in chloroform to the cooled triphenylamine solution over a

period of 30-60 minutes with continuous stirring.

After the addition is complete, allow the reaction mixture to stir at room temperature for an

additional 1-2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol

and water to precipitate the product.

Collect the solid product by vacuum filtration and wash it with cold ethanol.

The crude product can be further purified by recrystallization from a suitable solvent system,

such as chloroform/ethanol.[2]

NMR Sample Preparation and Data Acquisition
Sample Preparation:

Accurately weigh approximately 10-20 mg of the purified Tris(4-bromophenyl)amine.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

A standard protocol for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz

spectrometer is as follows:
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent

and perform automated or manual shimming to optimize the magnetic field homogeneity.[3]

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Temperature: 298 K.

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase

correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at

0.00 ppm for both ¹H and ¹³C spectra.

Visualizations
Molecular Structure of Tris(4-bromophenyl)amine
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Caption: Molecular structure of Tris(4-bromophenyl)amine.

Experimental Workflow for Characterization
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Caption: Workflow for synthesis and NMR characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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